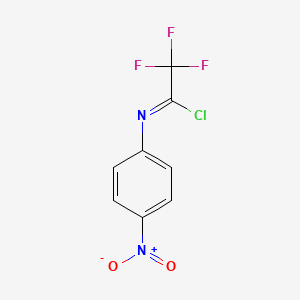![molecular formula C9H14F3NO3 B12553687 3-Penten-2-one, 4-[(2,2-dimethoxyethyl)amino]-1,1,1-trifluoro-, (Z)- CAS No. 142991-73-9](/img/structure/B12553687.png)
3-Penten-2-one, 4-[(2,2-dimethoxyethyl)amino]-1,1,1-trifluoro-, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Penten-2-one, 4-[(2,2-dimethoxyethyl)amino]-1,1,1-trifluoro-, (Z)- is an organic compound that belongs to the class of α,β-unsaturated ketones. This compound is characterized by the presence of a trifluoromethyl group and an amino group substituted with a dimethoxyethyl moiety. It exists in the (Z)-configuration, which refers to the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Penten-2-one, 4-[(2,2-dimethoxyethyl)amino]-1,1,1-trifluoro-, (Z)- can be achieved through several methods. One common approach involves the reaction of 3-chloropentanone with a suitable amine, followed by dehydrohalogenation to form the desired product . Another method includes the dehydration of 4-hydroxy-pentan-2-one using oxalic acid as a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
3-Penten-2-one, 4-[(2,2-dimethoxyethyl)amino]-1,1,1-trifluoro-, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted amino derivatives.
Scientific Research Applications
3-Penten-2-one, 4-[(2,2-dimethoxyethyl)amino]-1,1,1-trifluoro-, (Z)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Penten-2-one, 4-[(2,2-dimethoxyethyl)amino]-1,1,1-trifluoro-, (Z)- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, affecting various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
3-Penten-2-one: A simpler α,β-unsaturated ketone without the trifluoromethyl and amino substitutions.
4-Amino-3-penten-2-one: Contains an amino group but lacks the trifluoromethyl and dimethoxyethyl groups.
3-Penten-2-one, 4-(dimethylamino)-: Similar structure but with a dimethylamino group instead of the dimethoxyethylamino group.
Uniqueness
The presence of the trifluoromethyl group and the (Z)-configuration in 3-Penten-2-one, 4-[(2,2-dimethoxyethyl)amino]-1,1,1-trifluoro-, (Z)- imparts unique chemical and physical properties. These features can enhance its reactivity and specificity in various applications, making it distinct from other similar compounds.
Properties
CAS No. |
142991-73-9 |
|---|---|
Molecular Formula |
C9H14F3NO3 |
Molecular Weight |
241.21 g/mol |
IUPAC Name |
4-(2,2-dimethoxyethylamino)-1,1,1-trifluoropent-3-en-2-one |
InChI |
InChI=1S/C9H14F3NO3/c1-6(4-7(14)9(10,11)12)13-5-8(15-2)16-3/h4,8,13H,5H2,1-3H3 |
InChI Key |
UFOWOORSVSYSHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C(F)(F)F)NCC(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


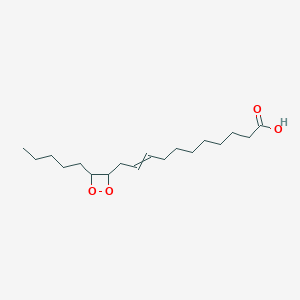

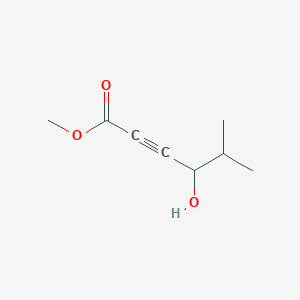

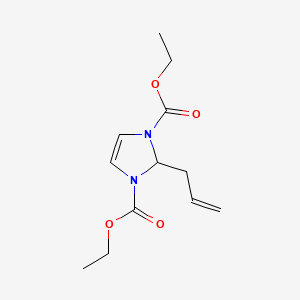
![N-[(4-Methylbenzene-1-sulfonyl)(phenyl)methyl]acetamide](/img/structure/B12553646.png)


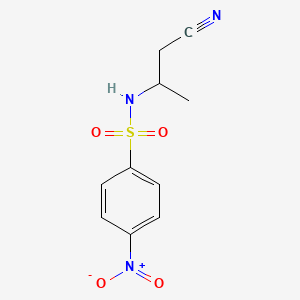
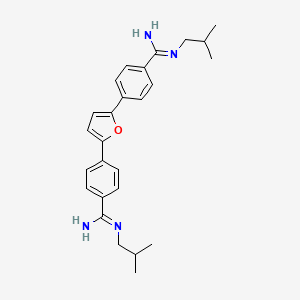
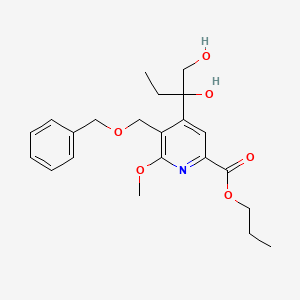

![tert-Butyl(dimethyl)[(5-phenylpent-2-en-1-yl)oxy]silane](/img/structure/B12553689.png)
